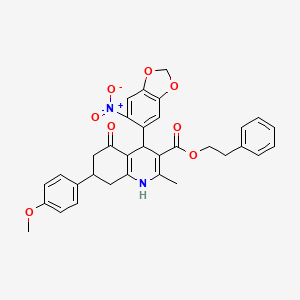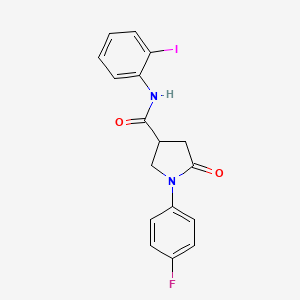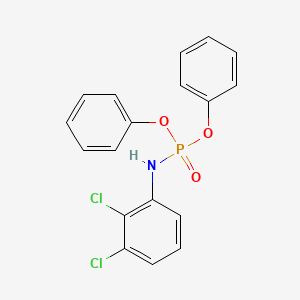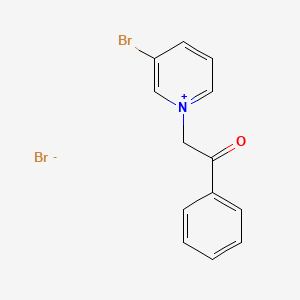![molecular formula C22H22N2O3S2 B5061583 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MTA is a small molecule inhibitor that targets a specific enzyme, methylthioadenosine phosphorylase (MTAP), which is involved in the metabolism of purine nucleosides. Inhibition of this enzyme has been shown to have anti-tumor effects in various cancer cell lines and animal models.
作用机制
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide inhibits 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP, which is involved in the metabolism of purine nucleosides. Inhibition of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP leads to an accumulation of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide, which is converted to toxic metabolites that induce apoptosis in cancer cells. The exact mechanism of action of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide is not fully understood, but it is believed to involve the disruption of cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to have several biochemical and physiological effects. Inhibition of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP leads to an accumulation of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide, which has been shown to induce apoptosis in cancer cells. In addition, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to inhibit cell growth and enhance the efficacy of chemotherapy and radiation therapy. 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has also been shown to have anti-inflammatory effects and to modulate immune responses.
实验室实验的优点和局限性
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for cancer therapy. However, there are also limitations to the use of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide in lab experiments. 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has low solubility in water, which can limit its bioavailability and efficacy. In addition, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research on 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP. Another area of research is the investigation of the mechanisms of action of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide and its metabolites. In addition, clinical trials are needed to evaluate the safety and efficacy of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide in humans. Finally, the potential use of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide in combination with other anti-cancer agents should be explored to enhance its therapeutic efficacy.
合成方法
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide can be synthesized using a multistep process involving several chemical reactions. One common synthesis method involves the reaction of 4-methylphenylamine with methyl 2-bromo-5-(methylthio)benzoate to form 4-methyl-3-(methylthio)-N-(4-methylphenyl)benzamide. This compound is then reacted with chlorosulfonic acid to form 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-methylthio)benzamide, which is then further reacted with 2-mercaptobenzoic acid to yield the final product, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide.
科学研究应用
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been extensively studied for its potential applications in cancer research. Inhibition of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP by 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide leads to an accumulation of the substrate, methylthioadenosine (4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide), which has been shown to have anti-tumor effects. 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including lung, breast, and pancreatic cancer cells. In addition, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
属性
IUPAC Name |
4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-8-12-18(13-9-15)24-29(26,27)21-14-17(11-10-16(21)2)22(25)23-19-6-4-5-7-20(19)28-3/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWNRBUQJXWHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(cyclobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5061502.png)
![N-({[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5061510.png)
![2-[tert-butyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B5061512.png)
![butyl [2,2,2-trifluoro-1-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5061514.png)
![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)



![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)